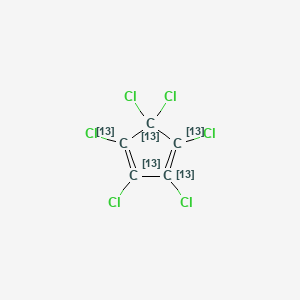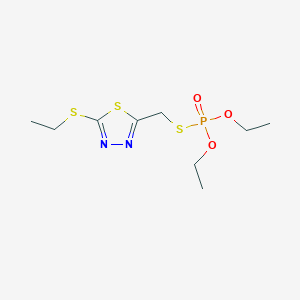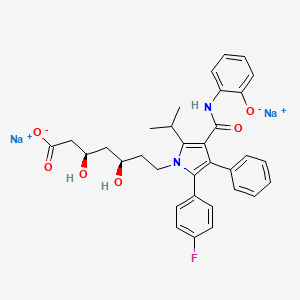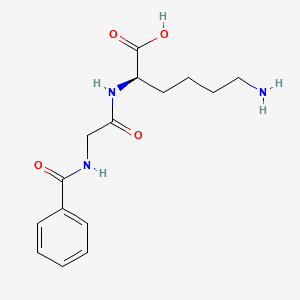
Hippuryl-D-Lys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hippuryl-D-Lys, also known as N-Benzoyl-Gly-D-Lys, is a synthetic compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . It is a derivative of lysine, an essential amino acid, and is often used in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hippuryl-D-Lys can be synthesized through a series of chemical reactions involving the coupling of benzoyl glycine (hippuric acid) with D-lysine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Hippuryl-D-Lys undergoes various chemical reactions, including:
Hydrolysis: The peptide bond in this compound can be hydrolyzed by enzymes such as carboxypeptidase B and carboxypeptidase N.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using carboxypeptidase B or N in a buffered solution at an optimal pH.
Oxidation and Reduction: Standard reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Hippuryl-D-Lys is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for studying the activity of carboxypeptidase enzymes.
Pharmacology: In the development of enzyme inhibitors and studying enzyme kinetics.
Analytical Chemistry: Used in assays to measure enzyme activity and specificity.
Mecanismo De Acción
Hippuryl-D-Lys acts as a substrate for carboxypeptidase enzymes. The enzyme cleaves the peptide bond between the benzoyl glycine and D-lysine, releasing the individual components. This reaction is often used to study the catalytic mechanism and specificity of carboxypeptidase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Hippuryl-Lys: Similar to Hippuryl-D-Lys but contains L-lysine instead of D-lysine.
Hippuryl-Arg: Contains arginine instead of lysine and is used as a substrate for different carboxypeptidases.
Hippuryl-L-phenylalanine: Contains phenylalanine and is used in similar enzymatic studies.
Uniqueness
This compound is unique due to its specific use in studying the activity of carboxypeptidase enzymes that prefer D-lysine as a substrate. This specificity makes it valuable in biochemical research for understanding enzyme-substrate interactions and developing enzyme inhibitors .
Propiedades
Fórmula molecular |
C15H21N3O4 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
(2R)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m1/s1 |
Clave InChI |
LRCZLURYHGISRZ-GFCCVEGCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@H](CCCCN)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B13827706.png)


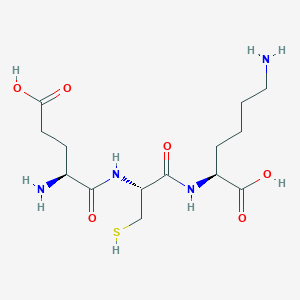
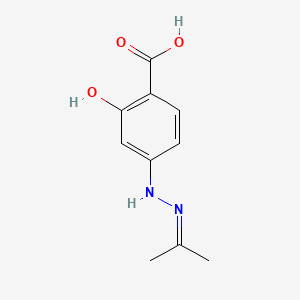
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)


